molecular formula C12H20N4O2 B13128547 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-98-4

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13128547
CAS No.: 51235-98-4
M. Wt: 252.31 g/mol
InChI Key: OWDLSDUMEOWPLE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of triazines. Triazines are nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and applications. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylamino group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate amines with aldehydes or ketones. One common method is the reaction of cyclohexylamine, ethylamine, and methylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in the production of melamine resins.

    Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used as a precursor in the synthesis of reactive dyes and herbicides.

    RDX (1,3,5-trinitro-1,3,5-triazine): An explosive compound with a similar triazine core.

Uniqueness

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

51235-98-4

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H20N4O2/c1-3-15-10(13-2)14-11(17)16(12(15)18)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3,(H,13,14,17)

InChI Key

OWDLSDUMEOWPLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=O)N(C1=O)C2CCCCC2)NC

Origin of Product

United States

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